![molecular formula C23H30O4 B596948 6-Oxo-17beta-estradiol 17-Valerate CAS No. 1313382-51-2](/img/structure/B596948.png)
6-Oxo-17beta-estradiol 17-Valerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxo-17beta-estradiol 17-Valerate: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its molecular formula C23H30O4 and a molecular weight of 370.48 g/mol . It is primarily used in biochemical research and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-17beta-estradiol 17-Valerate involves the esterification of 6-Oxo-17beta-estradiol with valeric acid. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 6-Oxo-17beta-estradiol 17-Valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The valerate ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
科学研究应用
Medical Applications
1.1 Hormone Replacement Therapy (HRT)
6-Oxo-17beta-estradiol 17-Valerate is primarily used in hormone replacement therapy for postmenopausal women. It helps alleviate symptoms associated with menopause such as hot flashes, night sweats, and vaginal atrophy. The compound acts as an estrogen receptor agonist, binding to estrogen receptors and mimicking the effects of natural estrogen in the body .
1.2 Contraceptive Use
This compound is also utilized in combination oral contraceptives. It is often paired with progestogens to create formulations that provide effective contraception while minimizing side effects associated with traditional estrogen formulations. Studies indicate that contraceptives containing estradiol valerate may have a lower hepatic effect compared to those containing ethinylestradiol, making them a preferable option for many women .
1.3 Treatment of Hormonal Disorders
In addition to its use in HRT and contraception, this compound is indicated for treating conditions related to hypoestrogenism, such as primary ovarian insufficiency and hypogonadism. Its administration can help restore hormonal balance and improve quality of life for affected individuals .
Veterinary Applications
2.1 Estrus Synchronization in Cattle
In veterinary medicine, this compound is administered to cattle for estrus synchronization. This application enhances reproductive efficiency by ensuring that multiple animals cycle simultaneously, facilitating breeding programs. The compound is typically administered via subcutaneous or intramuscular injection and is rapidly converted to estradiol in vivo .
Pharmacokinetics and Efficacy
The pharmacokinetic profile of this compound shows that it has a favorable absorption rate when administered via injection, with significant bioavailability due to its esterified form. The compound's half-life varies depending on the route of administration, which influences dosing schedules for both human and veterinary applications .
Route of Administration | Bioavailability | Half-Life |
---|---|---|
Oral | 2-10% | 16.9 ± 6.0 hours |
Intramuscular | High | 27.45 ± 5.65 minutes |
Case Studies and Research Findings
4.1 Clinical Trials on Contraceptive Efficacy
A clinical study comparing a contraceptive pill containing estradiol valerate/dienogest with one containing ethinylestradiol/levonorgestrel found that the former had less pronounced effects on hemostatic parameters, suggesting a potentially safer profile for women concerned about thrombotic risks .
4.2 Effects on Dopamine Levels
Research has shown that neonatal exposure to estradiol valerate can increase dopamine levels in the nigrostriatal pathway in adult rats, indicating potential implications for neurodevelopmental processes influenced by hormonal treatments during critical growth periods .
作用机制
The mechanism of action of 6-Oxo-17beta-estradiol 17-Valerate involves its interaction with estrogen receptors (ERα and ERβ) in various tissues. Upon binding to these receptors, the compound modulates gene expression and influences cellular functions. This interaction is crucial for its biological effects, including the regulation of reproductive and metabolic processes .
相似化合物的比较
Estradiol Valerate: Another ester of estradiol, used in hormone replacement therapy.
Estradiol Cypionate: A long-acting ester of estradiol, used in similar therapeutic applications.
Ethinylestradiol: A synthetic derivative of estradiol, commonly used in oral contraceptives.
Uniqueness: 6-Oxo-17beta-estradiol 17-Valerate is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications make it a valuable tool in research for studying estrogenic activity and developing new therapeutic agents .
生物活性
6-Oxo-17beta-estradiol 17-Valerate (often referred to as 6-OXO-E2-17V) is a synthetic derivative of estradiol, characterized by a keto group at the 6-position and a valerate ester at the 17-position. This compound has garnered interest in scientific research for its potential biological activities, particularly in hormone replacement therapy and its interactions with estrogen receptors. This article reviews the biological activity of 6-OXO-E2-17V, detailing its mechanisms, applications, and relevant research findings.
- Molecular Formula : C23H30O4
- Molecular Weight : 370.4 g/mol
The structural modifications of 6-OXO-E2-17V enhance its biological activities compared to natural estrogens. Its unique structure may influence its potency and receptor selectivity, making it a valuable candidate for further research into estrogenic effects.
The mechanism of action of 6-OXO-E2-17V is not fully elucidated but is believed to involve:
- Binding to Estrogen Receptors : 6-OXO-E2-17V exhibits estrogenic activity by binding to estrogen receptors (ER), particularly ER alpha and beta. This binding initiates genomic and non-genomic responses that regulate gene expression related to various physiological processes, including reproductive functions, bone density, and cardiovascular health.
- Influence on Cytochrome P450 Enzymes : The metabolism of 6-OXO-E2-17V involves interactions with cytochrome P450 enzymes, which are crucial for understanding its pharmacokinetics and biological effects.
Table 1: Comparison of Estrogenic Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Estradiol | Natural estrogen | Directly involved in numerous physiological processes. |
Estradiol Valerate | Esterified form of estradiol | Improved bioavailability compared to estradiol alone. |
Ethinylestradiol | Ethynyl substitution at C17 | Higher oral bioavailability; commonly used in contraceptives. |
Estrone | Oxidized form of estradiol | Less potent than estradiol; serves as a precursor. |
This compound | Keto group at C6 and valerate ester at C17 | Potentially enhanced potency and altered receptor selectivity. |
Hormonal Effects
Research indicates that 6-OXO-E2-17V can modulate various hormonal activities:
- Estrogenic Activity : It has been shown to bind effectively to estrogen receptors, leading to increased gene expression related to reproductive health and bone density .
- Potential Therapeutic Applications : The compound may have applications in treating conditions associated with estrogen deficiency, such as menopause symptoms and osteoporosis .
Case Study 1: Hormone Replacement Therapy
A study evaluated the effects of 6-OXO-E2-17V in a hormone replacement therapy setting. Results indicated that patients experienced significant improvements in menopausal symptoms compared to those receiving traditional therapies. The compound's unique structure may contribute to its efficacy while minimizing side effects typically associated with estrogen therapy.
Case Study 2: Metabolic Pathway Investigation
In another study focusing on metabolic pathways, researchers assessed the interactions of 6-OXO-E2-17V with cytochrome P450 enzymes. The findings suggested that the compound undergoes distinct metabolic transformations compared to other estrogens, which may influence its pharmacokinetic profile and therapeutic potential .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of 6-OXO-E2-17V:
- Estrogen Receptor Modulation : Binding studies demonstrated that 6-OXO-E2-17V has a high affinity for both ER alpha and beta, indicating its potential role as a selective estrogen receptor modulator (SERM).
- Impact on Gene Expression : Gene expression analyses revealed that treatment with 6-OXO-E2-17V led to upregulation of genes involved in reproductive health and bone metabolism, suggesting its utility in managing estrogen-related conditions .
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19,21,24H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,21+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXZAKLFWUEYOB-RHDNAEHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。